molecular formula C11H11NO B8748310 1-[(oxiran-2-yl)methyl]-1H-indole

1-[(oxiran-2-yl)methyl]-1H-indole

Cat. No.: B8748310
M. Wt: 173.21 g/mol
InChI Key: LDCGJHXNODDHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Glycidylindole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-N-Glycidylindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, where nucleophiles such as amines or thiols replace the epoxide ring, forming substituted indole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives.

Scientific Research Applications

1-N-Glycidylindole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.

    Biology: This compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: 1-N-Glycidylindole and its derivatives have potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the production of polymers and composite materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[(oxiran-2-yl)methyl]-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

1-N-Glycidylindole can be compared with other similar compounds, such as:

    Indole: The parent compound of 1-[(oxiran-2-yl)methyl]-1H-indole, which lacks the glycidyl group but shares the same core structure.

    1-N-Methylindole: A derivative with a methyl group instead of a glycidyl group at the nitrogen position.

    1-N-Benzylindole: A derivative with a benzyl group at the nitrogen position.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C11H11NO/c1-2-4-11-9(3-1)5-6-12(11)7-10-8-13-10/h1-6,10H,7-8H2

InChI Key

LDCGJHXNODDHOO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Epibromohydrin (0.73 ml, 8.5 mmole) was added to a stirred solution of indole (1.0 g, 8.5 mmole) and sodium hydride (0.34 g, 8.5 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for two hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a light yellow colored oil (1.45 g). This was purified by flash silica gel chromatography (30% ethyl acetate in hexane) to afford the titled product as a light oil (1.37 g, 93% yield).
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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